molecular formula C13H10IN3O2S B1397172 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine CAS No. 906092-45-3

4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1397172
CAS No.: 906092-45-3
M. Wt: 399.21 g/mol
InChI Key: KLDSFRZUPGWQCX-UHFFFAOYSA-N
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Description

4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine is a complex organic compound characterized by its unique molecular structure, which includes an iodine atom, a sulfonyl group, and a pyrrolopyrimidine core

Preparation Methods

The synthesis of 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. One common synthetic route includes the following steps:

  • Formation of the Pyrrolopyrimidine Core: : This can be achieved through a cyclization reaction involving appropriate precursors.

  • Introduction of the Iodine Atom: : The iodination step is usually performed using iodine or an iodine-containing reagent under specific reaction conditions.

  • Attachment of the Sulfonyl Group: : The sulfonyl group is introduced using (4-methylphenyl)sulfonyl chloride or a similar reagent, often in the presence of a base.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: : The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: : Reduction reactions can be performed to modify the iodine atom or other functional groups.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the iodine or sulfonyl positions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions include iodinated derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: : Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the derivatives of the compound.

Comparison with Similar Compounds

4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific structural features. Similar compounds include other iodinated pyrrolopyrimidines and sulfonyl-substituted heterocycles. These compounds may share some similarities in reactivity and applications but differ in their specific substituents and molecular frameworks.

Properties

IUPAC Name

4-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDSFRZUPGWQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906092-45-3
Record name 4-iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

[5 g. 16.2 mmol] of 4-Chloro-7-(toluene-4-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine was added in small portions, to 100 mL of cold stirring 47% stabilized hydriodic acid at 0° C. and stirred for one hour cold; the temperature was then allowed to warm to ambient temperature and stirred an additional 5 hrs. The reaction mixture was diluted with water and the solid was isolated via suction filtration, the solid being washed with additional water. The crude solid was dissolved in dichloromethane and washed twice with saturated sodium hydrogen carbonate solution, brined, dried (Na2SO4) and the solvent was removed under reduced pressure and triturated with a 2:1 mixture of hexanes/MTBE to yield 5.7 g of a white material (88%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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